1-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives.
Preparation Methods
The synthesis of 1-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the respective thiophene-2-carboxamides in formic acid, resulting in the formation of thieno[3,2-d]pyrimidin-4-ones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby inhibiting the proliferation of cancer cells . The compound may also affect other molecular pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
1-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:
Tazemetostat: Another EZH2 inhibitor with similar antitumor properties.
Thieno[3,4-b]pyridine derivatives: These compounds also exhibit diverse biological activities but differ in their core structure and specific applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS/c1-19-6-10(17-18-19)13(21)16-8-4-20(5-8)12-11-9(2-3-22-11)14-7-15-12/h2-3,6-8H,4-5H2,1H3,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQAOQJNTBMZNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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